molecular formula C6H13NO5 B112949 beta-D-Glucopyranosylamine CAS No. 7284-37-9

beta-D-Glucopyranosylamine

Cat. No. B112949
CAS RN: 7284-37-9
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-VFUOTHLCSA-N
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Description

Beta-D-Glucopyranosylamine is a glucose derivative that has been studied for its potential as a hypoglycemic agent . It is a potent inhibitor of glycogen phosphorylase b (GPb), an enzyme that plays a crucial role in glycogen metabolism . The molecule is also known as N-acetyl-beta-D-glucopyranosylamine (NAG) and is used as a lead compound for the structure-based design of new analogues .


Synthesis Analysis

Beta-D-Glucopyranosylamine can be synthesized from β-D-Glucose pentaacetate . Other methods include the synthesis of amine-functionalized glucose derivatives, such as hexamethylene-1,6-bis (N-d-glucopyranosylamine) (HGA), which was evaluated for its corrosion inhibition behavior .


Molecular Structure Analysis

The molecular structure of beta-D-Glucopyranosylamine is C6H13NO5 . The structure of the molecule plays a significant role in its inhibitory activity. For instance, the replacement of the acetamido group by azidoacetamido group resulted in an inhibitor, N-azidoacetyl-beta-D-glucopyranosylamine (azido-NAG), with a Ki value of 48.7 microM .


Chemical Reactions Analysis

Beta-D-Glucopyranosylamine can participate in various chemical reactions. For example, it can be used in the synthesis of N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine, a compound with potential antidiabetic properties . It can also be used in the synthesis of other glucose derivatives, such as 2-acetamido-2-deoxy-D-glucose .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranosylamine has a molecular weight of 179.17100 and a density of 1.563 g/cm3 . Its boiling point is 416.4ºC at 760 mmHg .

Scientific Research Applications

  • Glycogen Phosphorylase Inhibitors

    • Scientific Field: Biochemistry and Pharmacology .
    • Application Summary: Beta-D-Glucopyranosylamine derivatives have been studied as low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
    • Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated beta-D-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
    • Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted beta-D-glucopyranosylamine-imidazolecarboxamides .
  • Metal Chelation, Drug Delivery, Molecular Sensing

    • Scientific Field: Chemistry and Pharmacology .
    • Application Summary: Beta-D-Glucopyranosylamine derivatives have been used in the form of metal chelation, drug delivery, and molecular sensing .
    • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the synthesis of numerous glucopyranosylamine derivatives .
    • Results: The results or outcomes of these applications are not specified in the source .
  • Sulfide Oxidation Reaction

    • Scientific Field: Chemistry .
    • Application Summary: A series of 4,6-O-ethylidene-beta-D-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
    • Methods of Application: The specific methods of application are not detailed in the source .
    • Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .
  • Glycogen Phosphorylase Inhibitors

    • Scientific Field: Biochemistry and Pharmacology .
    • Application Summary: Recently studied N-(β-d-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have proven to be low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
    • Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated β-d-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
    • Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamides .
  • Antidiabetic Agents

    • Scientific Field: Pharmacology .
    • Application Summary: N-(4-substituted-benzoyl)-N′-(β-d-glucopyranosyl) urea derivatives have been synthesized and shown to have promising antidiabetic potential .
    • Methods of Application: The compounds were synthesized by addition of O-peracetylated β-d-glucopyranosylamine to acyl-isocyanates .
    • Results: The specific results or outcomes of these applications are not specified in the source .
  • Sulfide Oxidation Reaction

    • Scientific Field: Chemistry .
    • Application Summary: A series of 4,6-O-ethylidene-β-d-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
    • Methods of Application: The specific methods of application are not detailed in the source .
    • Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .
  • Glycogen Phosphorylase Inhibitors

    • Scientific Field: Biochemistry and Pharmacology .
    • Application Summary: Recently studied N-(β-d-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides have proven to be low micromolar inhibitors of glycogen phosphorylase (GP), a validated target for the treatment of type 2 diabetes mellitus .
    • Methods of Application: The syntheses of the target compounds involved the formation of an amide bond between per-O-acetylated β-d-glucopyranosylamine and the corresponding arylimidazole-carboxylic acids .
    • Results: Kinetics experiments on rabbit muscle GP b revealed low micromolar inhibitors, with the best inhibition constants (Ks) of 3–4 µM obtained for 1- and 2-naphthyl-substituted N-(β-d-glucopyranosyl)-imidazolecarboxamides .
  • Antidiabetic Agents

    • Scientific Field: Pharmacology .
    • Application Summary: N-(4-substituted-benzoyl)-N′-(β-d-glucopyranosyl) urea derivatives have been synthesized and shown to have promising antidiabetic potential .
    • Methods of Application: The compounds were synthesized by addition of O-peracetylated β-d-glucopyranosylamine to acyl-isocyanates .
    • Results: The specific results or outcomes of these applications are not specified in the source .
  • Sulfide Oxidation Reaction

    • Scientific Field: Chemistry .
    • Application Summary: A series of 4,6-O-ethylidene-β-d-glucopyranosylamine derived ligands and their Mo (VI) complexes have been synthesized and used in the oxidation of thioanisole .
    • Methods of Application: The specific methods of application are not detailed in the source .
    • Results: This is the first report where sugar derived Mo (VI) complexes have been used in sulfide oxidation reaction .

Safety And Hazards

Beta-D-Glucopyranosylamine is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical attention .

Future Directions

Research on beta-D-Glucopyranosylamine and its derivatives continues to explore their potential as antidiabetic agents . For instance, structure-based design and synthesis of two biphenyl-N-acyl-beta-D-glucopyranosylamine derivatives were assessed as inhibitors of human liver glycogen phosphorylase, a pharmaceutical target for type 2 diabetes . The future of beta-D-Glucopyranosylamine research lies in the development of more potent inhibitors and the exploration of other potential therapeutic applications .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223153
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosylamine

CAS RN

7284-37-9
Record name Glucopyranosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
P Maury - Journal of Biological Chemistry, 1979 - Elsevier
… 4‘-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine and alpha-D-mannopyranosyl-(1 leads … 4‘-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine. Their amounts in the pathological liver …
Number of citations: 25 www.sciencedirect.com
T Hamafuji, W Tsugawa, K Sode - … JBMBB: the Official Journal of the …, 2002 - europepmc.org
N-carbamoyl-beta-D-glucopyranosylamine (NCG) is a compound, which can chemically be synthesized by the condensation of glucose and urea by heating under acidic condition. In …
Number of citations: 2 europepmc.org
AW DEGROOT - 1988 - elibrary.ru
The Carbon-13 NMR chemical shifts of a cellulose with a degree of polymerization of 23 dissolved in the ammonia/ammonium thiocyanate solvent system were found to be very similar …
Number of citations: 0 elibrary.ru
I Gouda, O Larm, M Mosihuzzaman - 1983 - pascal-francis.inist.fr
Keyword (fr) DESAMINATION NITREUSE AMINOGLYCOSIDE GLYCOSYLAMINE SOLVANT NON AQUEUX SODIUM NITRITE! ENT SPECTRE MASSE SPECTRE RMN …
Number of citations: 1 pascal-francis.inist.fr
M Jesús Diánez, MD Estrada… - … Section C: Crystal …, 1997 - scripts.iucr.org
The solid state conformation of the title compound, C23H29NO10, has been unequivocally established. The configuration at C1 is β-d-glucopyranose and the pyranose ring is …
Number of citations: 1 scripts.iucr.org
M Board, M Bollen, W Stalmans, Y Kim… - Biochemical …, 1995 - portlandpress.com
… N-Acetyl-beta-D-glucopyranosylamine (1-GlcNAc) has a Ki for muscle GPb in crude extracts of 30 microM, 367-fold lower than that of beta-D-glucose [Board, Hadwen and Johnson (…
Number of citations: 42 portlandpress.com
Z Kersztessy, L Kiss, MA Hughes - Archives of biochemistry and …, 1994 - agris.fao.org
… The enzyme was protected against inactivation by the competitive inhibitors p-nitrothiophenyl, beta-D-glucopyranoside, beta-D-glucopyranosylamine, and glucono(1-5)lactone. …
Number of citations: 0 agris.fao.org
K Smiataczowa, K Maj… - Polish journal of …, 1997 - Polish Chemical Society
Number of citations: 4
K Linek, J Alfoldi, M Durindova - CHEMICAL …, 1993 - … ACADEMIC PRESS LTD PO BOX 57 …
Number of citations: 20
B Paul, RJ Bernacki, W Korytnyk - ABSTRACTS …, 1975 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 2

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